9-Phenyl-9-fluorenol

OLED TADF Emitter External Quantum Efficiency

Researchers requiring stereochemical integrity in peptide synthesis or high-performance OLED materials face limited options for C9-substituted fluorene building blocks. 9-Phenyl-9-fluorenol directly addresses these needs. - Enables Pf protecting group installation, preventing racemization during α-amino acid coupling-a critical advantage over Boc, Cbz, and Fmoc. - As a TADF emitter substituent, facilitates external quantum efficiencies up to 37.0% (green) and high horizontal dipole ratios (Θ// up to 81%) for enhanced light outcoupling. - Rigid fluorene core ensures thermal and electrochemical stability, outperforming tert-butyl analogues in device lifetime.

Molecular Formula C19H14O
Molecular Weight 258.3 g/mol
CAS No. 25603-67-2
Cat. No. B015170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Phenyl-9-fluorenol
CAS25603-67-2
Synonyms9-Phenyl-9H-fluoren-9-ol;  9-Phenylfluoren-9-ol;  9-Phenylfluorenol;  9-Hydroxy-9-phenylfluorene;  NSC 25984
Molecular FormulaC19H14O
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O
InChIInChI=1S/C19H14O/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H
InChIKeyUJPHBDAPVWFPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Phenyl-9-fluorenol: Core Scaffold for OLED and Synthesis


9-Phenyl-9-fluorenol (C19H14O) is a tertiary alcohol derivative of fluorene, featuring a phenyl substituent and a hydroxyl group at the C9 position of the fluorene backbone [1]. This structural motif provides a rigid, π-conjugated scaffold that confers high thermal stability and distinct electronic properties . The compound serves two primary, well-documented roles in research and industry: first, as a versatile precursor for synthesizing the 9-phenylfluoren-9-yl (Pf) protecting group, which is critical for maintaining stereochemical integrity in asymmetric synthesis [2]; and second, as a key building block for advanced materials in organic electronics, particularly as a substituent in high-efficiency thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [3].

Why Fluorene Analogs Cannot Replace 9-Phenyl-9-fluorenol


Direct substitution of 9-phenyl-9-fluorenol with other fluorene derivatives—such as unsubstituted 9-fluorenol, 9-phenylfluorene, 9,9-diphenylfluorene, or simple alkyl-substituted fluorenes—is not feasible due to marked differences in functional reactivity, electronic effects, and material performance. The unique combination of a C9 hydroxyl group and a C9 phenyl substituent on the fluorene core enables distinct chemical reactivity [1] and confers superior performance in key material applications. For instance, the 9-phenyl-9-fluorenyl unit has been shown to significantly outperform common tert-butyl substituents in enhancing the thermal and electrochemical stability of TADF emitters [2]. Furthermore, the resulting Pf protecting group offers stereochemical preservation capabilities that are not matched by other common protecting groups like Fmoc, Cbz, or Boc [3]. This document quantifies these critical differentiators to guide informed scientific selection and procurement.

9-Phenyl-9-fluorenol vs. Key Analogs: Performance Data


OLED Efficiency: 9-Phenyl-9-fluorenyl Substituent vs. tert-Butyl

In a direct head-to-head comparison, TADF emitters incorporating a 9-phenyl-9-fluorenyl substituent demonstrated significantly superior electroluminescence (EL) performance compared to those with a tert-butyl group. The maximum external quantum efficiency (EQE) of a sky-blue OLED based on the 9-phenyl-9-fluorenyl-containing emitter (4-DPFCzAIAd) reached 28.2%, vastly outperforming the device based on the tert-butyl-substituted analog [1]. This represents one of the highest efficiencies reported for sky-blue TADF OLEDs and establishes the 9-phenyl-9-fluorenyl unit as a superior choice for constructing efficient OLED materials.

OLED TADF Emitter External Quantum Efficiency

OLED Operational Stability: 9-Phenyl-9-fluorenyl vs. tert-Butyl

The operational stability of OLED devices is a critical metric for commercial viability. In a direct head-to-head comparison, the sky-blue OLED incorporating the 9-phenyl-9-fluorenyl-substituted emitter (4-DPFCzAIAd) achieved a long LT50 (time to 50% of initial luminance) of 178 hours at an initial luminance of 500 cd/m² [1]. This performance is explicitly stated to be 'much better than that of the device with a tert-butyl substituted emitter,' conclusively demonstrating that the 9-phenyl-9-fluorenyl unit is superior for constructing stable blue OLEDs.

OLED Device Stability Lifetime

Horizontal Dipole Orientation: 9-Phenyl-9-fluorenyl vs. Unmodified

The efficiency of OLED light extraction is critically dependent on the orientation of the emitter's transition dipole moment. Arylmethylation of the TADF molecule DMAC-TRZ with 9-phenyl-9-fluorenol to yield DPFDMAC-TRZ significantly enhanced the horizontal orientation dipole ratio (Θ//) from an unspecified baseline for the parent molecule to 81% [1]. This high degree of horizontal orientation is a key factor contributing to the exceptional EQE of 37.0% and power efficiency of 124.5 lm/W achieved in green TADF OLEDs based on DPFDMAC-TRZ [1].

TADF OLED Outcoupling Molecular Orientation

Pf Group Prevents Racemization in α-Amino Compounds

In asymmetric synthesis, preventing racemization of enantiopure α-amino compounds is a critical challenge. The 9-phenylfluoren-9-yl (Pf) group, derived from 9-phenyl-9-fluorenol, has been established as an outstanding protecting group for this purpose [1]. While common protecting groups like Boc, Cbz, and Fmoc fail to adequately shield the acidic α-proton, leading to erosion of enantiopurity, the Pf group effectively preserves stereochemistry during synthetic manipulations [1]. The importance of this application is underscored by the publication of over 250 papers and patents on Pf group chemistry [1].

Asymmetric Synthesis Protecting Group Racemization Prevention

Grignard Synthesis: High Yield Route

A robust synthetic route to 9-phenyl-9-fluorenol involves the nucleophilic addition of a phenyl Grignard reagent to 9-fluorenone . This reaction is reported to proceed with a yield of approximately 88%, as detailed in a specific laboratory procedure . This high yield ensures cost-effective and scalable access to the compound, a key consideration for industrial procurement.

Organic Synthesis Grignard Reaction Reaction Yield

Recommended Applications of 9-Phenyl-9-fluorenol


Pf Group for Enantiopure Amino Acid Synthesis

Use 9-phenyl-9-fluorenol to generate the Pf protecting group for α-amino compounds where preservation of enantiomeric purity is critical. This scenario is supported by the Pf group's established ability to prevent racemization [1], a key advantage over Boc, Cbz, and Fmoc protecting groups. This application is particularly valuable in pharmaceutical R&D for synthesizing chiral drug intermediates and peptide-based therapeutics.

TADF Emitters for Blue/Green OLEDs

Incorporate 9-phenyl-9-fluorenol-derived substituents into TADF emitter designs to achieve superior device performance. The 9-phenyl-9-fluorenyl unit has been demonstrated to deliver both high efficiency (EQE up to 28.2% for sky-blue and 37.0% for green) [2][3] and extended operational lifetime (LT50 of 178 h at 500 cd/m²) [2], outperforming tert-butyl analogs. This application is ideal for developing next-generation OLED materials for display and lighting applications where efficiency and longevity are paramount.

Horizontal Molecular Orientation for Light Outcoupling

Utilize 9-phenyl-9-fluorenol as a reagent for donor arylmethylation to engineer TADF emitters with a high horizontal dipole ratio (Θ// up to 81%) [3]. This structural modification directly improves light outcoupling efficiency and reduces optical losses in OLED devices, making it a strategic choice for R&D focused on optimizing device architecture and maximizing external quantum efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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